molecular formula C19H22BrN3O2 B5770761 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5770761
M. Wt: 404.3 g/mol
InChI Key: DZKIRBIICSNNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BPIP is a piperazine derivative that has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation.

Mechanism of Action

1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to bind to the sigma-1 receptor with high affinity, which results in the modulation of various physiological processes. The sigma-1 receptor is involved in the regulation of intracellular calcium signaling, which plays a crucial role in the functioning of neurons. 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium signaling, the regulation of neurotransmitter systems, and the modulation of various cellular processes. 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to have neuroprotective effects, which may have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one of the limitations of 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One potential direction is the development of 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine derivatives that have improved pharmacological properties, such as increased potency and reduced toxicity. Another potential direction is the investigation of the role of 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in the regulation of other physiological processes, such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in the treatment of various neurological disorders, such as Alzheimer's disease and depression, warrant further investigation.

Synthesis Methods

The synthesis of 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(2-bromo-4-ethylphenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base. This reaction yields 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine as a white solid with a purity of over 95%.

Scientific Research Applications

1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied extensively in various scientific fields, including pharmacology, neurology, and psychiatry. In pharmacology, 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. In neurology, 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its effects on memory and learning, as well as its potential as a diagnostic tool for various neurological disorders. In psychiatry, 1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its effects on mood and anxiety disorders.

properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-2-15-6-7-17(16(20)13-15)25-14-19(24)23-11-9-22(10-12-23)18-5-3-4-8-21-18/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKIRBIICSNNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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